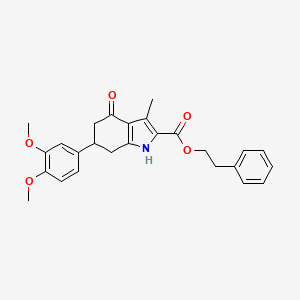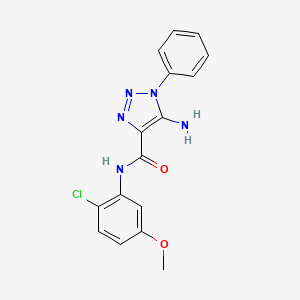![molecular formula C21H28N2O3S B4844027 N-mesityl-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide](/img/structure/B4844027.png)
N-mesityl-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide
Descripción general
Descripción
N-mesityl-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide, also known as MMMPA, is a chemical compound that has attracted attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. MMMPA is a synthetic small molecule that exhibits unique properties, including high solubility in organic solvents and stability under various conditions.
Mecanismo De Acción
The mechanism of action of N-mesityl-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide involves its binding to the active site of target enzymes, leading to the inhibition of their activity. N-mesityl-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide has been shown to interact with the zinc ion in the active site of carbonic anhydrases, which is essential for their catalytic activity. By inhibiting the activity of carbonic anhydrases, N-mesityl-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide can affect various physiological processes such as acid-base balance and fluid secretion. In cancer cells, N-mesityl-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide can induce apoptosis by targeting specific signaling pathways, such as the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects
N-mesityl-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide has been shown to have several biochemical and physiological effects, depending on the target enzyme and cell type. Inhibition of carbonic anhydrases by N-mesityl-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide can affect acid-base balance and fluid secretion, leading to potential therapeutic applications in diseases such as glaucoma and epilepsy. In cancer cells, N-mesityl-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide can induce apoptosis by targeting specific signaling pathways, leading to potential anticancer applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-mesityl-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide has several advantages for lab experiments, including its high solubility in organic solvents and stability under various conditions. It can be easily synthesized using standard organic chemistry techniques and can be purified by recrystallization. However, N-mesityl-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide has some limitations, including its relatively low yield and the need for specialized equipment and expertise for its synthesis and purification.
Direcciones Futuras
There are several future directions for the research on N-mesityl-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide, including its potential applications in drug discovery, materials science, and bioengineering. N-mesityl-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide can be used as a building block for the synthesis of other compounds, such as peptidomimetics and macrocycles, which can have potential therapeutic applications. Additionally, N-mesityl-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide can be modified to improve its properties, such as its solubility and selectivity for specific enzymes. Furthermore, N-mesityl-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide can be incorporated into materials such as polymers and nanoparticles for potential applications in drug delivery and imaging. Overall, N-mesityl-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide has great potential for further research and development in various fields.
Aplicaciones Científicas De Investigación
N-mesityl-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide has been studied extensively for its potential applications in medicinal chemistry and drug discovery. It has been shown to inhibit the activity of several enzymes, including carbonic anhydrases, which are involved in various physiological processes such as acid-base balance and fluid secretion. N-mesityl-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide has also been investigated as a potential anticancer agent, as it can induce apoptosis in cancer cells by targeting specific signaling pathways. Additionally, N-mesityl-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide has been used as a building block for the synthesis of other compounds, such as peptidomimetics and macrocycles.
Propiedades
IUPAC Name |
4-[methyl-(4-methylphenyl)sulfonylamino]-N-(2,4,6-trimethylphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-15-8-10-19(11-9-15)27(25,26)23(5)12-6-7-20(24)22-21-17(3)13-16(2)14-18(21)4/h8-11,13-14H,6-7,12H2,1-5H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDLHSMDDAGSKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CCCC(=O)NC2=C(C=C(C=C2C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[methyl-(4-methylphenyl)sulfonylamino]-N-(2,4,6-trimethylphenyl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-cyclohexyl-2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4843971.png)

![2-[(4-bromo-2-chlorophenoxy)acetyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide](/img/structure/B4843981.png)
![4-({4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}methyl)benzonitrile](/img/structure/B4843989.png)
![3-(3-acetylphenyl)-7-(3-phenyl-2-propen-1-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4843990.png)
![1-{5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}-3-methylpiperidine](/img/structure/B4843995.png)

![methyl 5-(aminocarbonyl)-2-({[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4844006.png)
![2-[(4-bromophenyl)sulfonyl]-3-[2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]acrylonitrile](/img/structure/B4844013.png)
![ethyl 2-{[(diallylamino)carbonothioyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B4844015.png)
![3-(2-hydroxy-5-methylphenyl)-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4844023.png)
![5-{[5-(3-bromophenyl)-2-furyl]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B4844028.png)